REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](N)=[C:4]([O:9][CH3:10])[CH:3]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.N([O-])=O.[Na+].[I-:27].[K+]>C(#N)C.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([I:27])=[C:4]([O:9][CH3:10])[CH:3]=1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)N)OC
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring at that temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
maintaining the internal temperature below 10° C
|
Type
|
WAIT
|
Details
|
for 0.5 h at room temperature
|
Duration
|
0.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (5×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 2M sodium thiosulfate (10 mL), brine (4×20 mL), water (20 mL)
|
Type
|
CUSTOM
|
Details
|
over sodium sulphate, and evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
affording a black oil that
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (petroleum ether/tert-butylmethyl ether 5/1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)I)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.63 g | |
YIELD: PERCENTYIELD | 52.2% | |
YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |